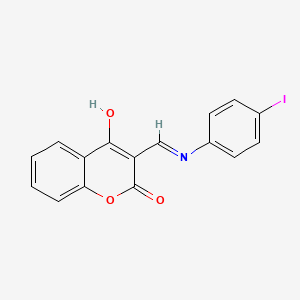

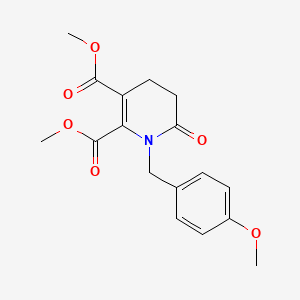

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of 1-(4-iodophenyl)ethanone O-acetyl oxime, S8, CuBr, Li2CO3, and DMSO . The reaction mixture is stirred at 130°C for 8 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate for three times. The combined organic layer is brine and dried over magnesium sulfate and the volatiles are removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired product .Molecular Structure Analysis

The molecular formula of the compound is C16H10INO3 . The average mass is 391.160 Da and the monoisotopic mass is 390.970520 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A study by Burlov et al. (2016) focused on the synthesis and structural analysis of 3-{[aryl(hetaryl)amino]methylene}chromane-2,4-diones, including their metal complexes with Cu(II), Ni(II), and Co(II). This research highlights the compound's utility in forming complexes with metals, potentially useful in materials science and catalysis. The structural determination was aided by IR, NMR, and X-ray absorption spectroscopy, revealing the aminoketone tautomeric form as the most stable configuration for these compounds (Burlov et al., 2016).

Chemical Reactions and Derivatives

Research by Yin et al. (2008) explored the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This work underscores the compound's versatility in chemical synthesis, providing a pathway to a range of heterocyclic compounds with potential applications in material science and organic electronics (Yin et al., 2008).

Antimicrobial Activity

A study by Ghorab et al. (2017) on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives demonstrated significant antimicrobial activity. This finding suggests potential applications in developing new antimicrobial agents. The compounds were synthesized from a similar starting material, indicating the broader utility of (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione derivatives in biomedical research (Ghorab et al., 2017).

Material Science and Corrosion Inhibition

Demadis et al. (2005) studied the formation of organic-inorganic hybrid networks with amino-tris-(methylenephosphonate) and divalent metal cations, including zinc. These hybrids showed an inhibiting effect on metallic corrosion, suggesting applications in protecting metal surfaces. The structural analysis provided insights into the interaction between the organic molecules and metal ions, which could be valuable in designing corrosion inhibitors and materials for protective coatings (Demadis et al., 2005).

Propiedades

IUPAC Name |

4-hydroxy-3-[(4-iodophenyl)iminomethyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCWATDQRXOQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)

![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)

![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)

![N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2770904.png)

![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)